1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound derived from Cordyceps bassiana, a species known for its diverse biological activities. This compound exhibits anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive properties .
Scientific Research Applications
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, cancer, diabetes, and obesity.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Target of Action
The primary target of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Mode of Action
This compound interacts with its target AP-1 by blocking its mediated luciferase activity . This interaction implies that the compound has an anti-inflammatory function .
Biochemical Pathways
Its ability to block ap-1 mediated luciferase activity suggests that it may influence pathways related to inflammation and immune response .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory function . By blocking AP-1 mediated luciferase activity, it may help to reduce inflammation and modulate immune responses .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions. It targets to block AP-1-mediated luciferase activity, implying it has an anti-inflammatory function
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves blocking AP-1-mediated luciferase activity . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be synthesized through various chemical reactions involving pyridine derivatives. The synthesis typically involves the reaction of 1-methylpyridinium salts with suitable reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from Cordyceps bassiana. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Comparison with Similar Compounds
Nudifloric acid: Another compound derived from Cordyceps bassiana with similar biological activities.
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A structurally related compound with distinct chemical properties
Uniqueness: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its broad spectrum of biological activities and its specific mechanism of action targeting AP-1-mediated pathways .
Properties
IUPAC Name |
1-methyl-6-oxopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-4-5(7(10)11)2-3-6(8)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZCKPXTNJAWMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190675 | |
Record name | N(1)-Methyl-2-pyridone-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3719-45-7 | |
Record name | N(1)-Methyl-2-pyridone-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003719457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(1)-Methyl-2-pyridone-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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